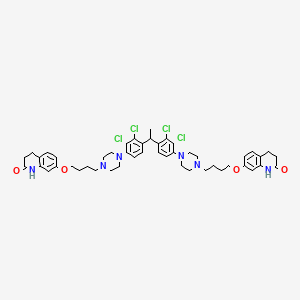

Aripiprazole Dimer

Übersicht

Beschreibung

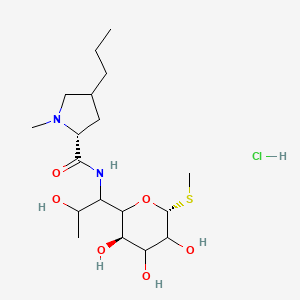

Aripiprazole Dimer is an impurity of Aripiprazole , a selective dopamine D2-receptor antagonist with dopamine autoreceptor agonist activity . It is used to treat mental conditions such as bipolar I disorder, major depressive disorder, and schizophrenia . It is also a USP Pharmaceutical Analytical Impurity (PAI), suitable for research and analytical purposes .

Synthesis Analysis

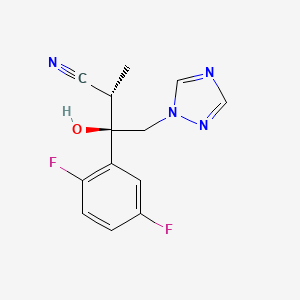

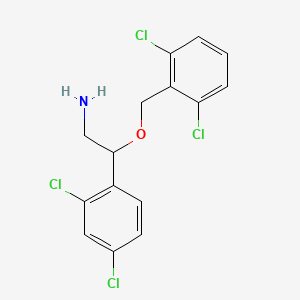

The dimeric derivative of aripiprazole was synthesized via two notable synthetic technologies: efficient aldehyde bis-arylation by Bi(OTf)(3) and facile Wynberg amination at room temperature . A series of aripiprazole syntheses were performed at laboratory scale to optimize the amount of another substrate AR2, as well as Na2CO3, ethanol, and varying the reaction time .Molecular Structure Analysis

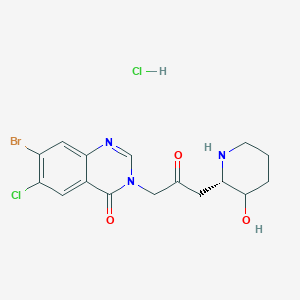

The molecular formula of Aripiprazole Dimer is C48H56Cl4N6O4 . The structure of the dimer was determined by ¹H NMR, ¹³C NMR, MS, and EA .Chemical Reactions Analysis

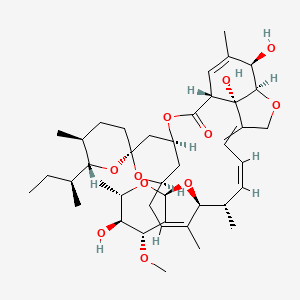

Aripiprazole’s complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability . The inclusion complexes of aripiprazole with two β-cyclodextrin derivatives were obtained and investigated both in solution and in solid state .Physical And Chemical Properties Analysis

Aripiprazole exhibits very low aqueous solubility, affecting its dissolution and absorption, and high lipophilicity . Its complexation with cyclodextrins (CDs) was designed to improve drug solubility and consequently its bioavailability .Wissenschaftliche Forschungsanwendungen

Polymorphism and Dynamics Study

Aripiprazole has been studied for its polymorphism and dynamics . The phase sequence and molecular dynamics (molecular relaxation processes) of aripiprazole were studied by X-ray diffraction (XRD), differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and broadband dielectric spectroscopy (BDS) . The polymorphism of aripiprazole depends strongly on thermal treatment .

Solubility Improvement

Aripiprazole is a third-generation antipsychotic with few side effects but poor solubility . Salt formation, as one common form of multicomponent crystals, is an effective strategy to improve pharmacokinetic profiles . In a study, a new ARI salt with adipic acid (ADI) and its acetone hemisolvate were obtained successfully, along with a known ARI salt with salicylic acid (SAL) . The solubility and intrinsic dissolution rate of the ARI-ADI salt and its acetone hemisolvate significantly improved .

Hydration Mechanism

The hydration mechanism of Aripiprazole has been investigated to understand the reasons for the insolubility of Form III in water . The conformational and cohesive energies of Form III and Form H1 were calculated using Gaussian 16 and Crystal Explorer 17 .

Impurity Analysis

Aripiprazole 4,4 Dimer is used as an impurity in the pharmaceutical industry . It’s a high-quality product accompanied by a Certificate of Analysis .

Wirkmechanismus

Target of Action

Aripiprazole Dimer primarily targets dopaminergic and serotonergic receptors . It has a high affinity for D2-dopamine receptors , 5-HT1A , 5-HT2A , and 5-HT7 serotonin receptors , as well as a1A-adrenergic and hH1-histamine receptors . These receptors play crucial roles in various neurological and psychological processes, including mood regulation, reward, cognition, and perception.

Mode of Action

Aripiprazole Dimer exhibits a unique mode of action known as dopamine partial agonism and functional selectivity . Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors . This adaptive pharmacological activity allows Aripiprazole Dimer to modulate dopamine signaling beyond the established approach of dopamine D2 receptor antagonism .

Biochemical Pathways

Aripiprazole Dimer affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences the induction of early genes, modulation of scaffolding proteins, and activation of transcription factors .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-[4-[4-[2,3-dichloro-4-[1-[2,3-dichloro-4-[4-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]piperazin-1-yl]phenyl]ethyl]phenyl]piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H56Cl4N6O4/c1-32(37-12-14-41(47(51)45(37)49)57-24-20-55(21-25-57)18-2-4-28-61-35-10-6-33-8-16-43(59)53-39(33)30-35)38-13-15-42(48(52)46(38)50)58-26-22-56(23-27-58)19-3-5-29-62-36-11-7-34-9-17-44(60)54-40(34)31-36/h6-7,10-15,30-32H,2-5,8-9,16-29H2,1H3,(H,53,59)(H,54,60) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDOGGVENFNDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3)Cl)Cl)C5=C(C(=C(C=C5)N6CCN(CC6)CCCCOC7=CC8=C(CCC(=O)N8)C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H56Cl4N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1797986-18-5 | |

| Record name | 1,1-(Ethane-1,1-diyl)bis(2,3-dichloro-4-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxybutyl)piperazin-1-yl)benzene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797986185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{4-[4-(2,3-dichloro-4-{1-[2,3-dichloro-4-(4-{4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl}piperazin-1-yl)phenyl]ethyl}phenyl)piperazin-1-yl]butoxy}-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARIPIPRAZOLE DIMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIJ1ORS4JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

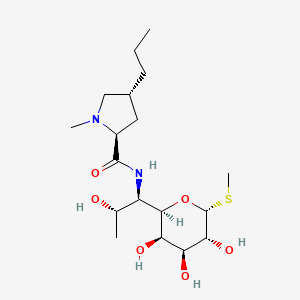

![2,7-Dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]-9H-fluoren-9-one](/img/structure/B601513.png)